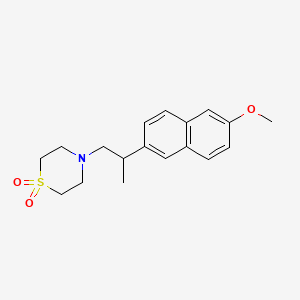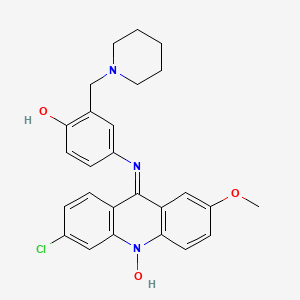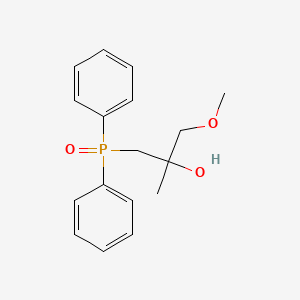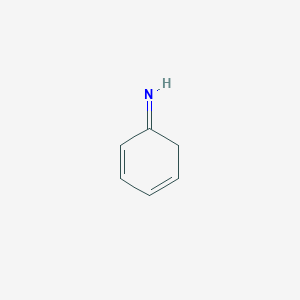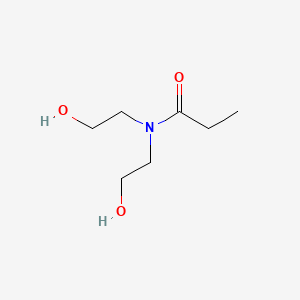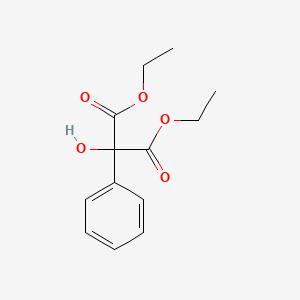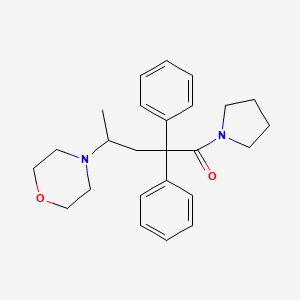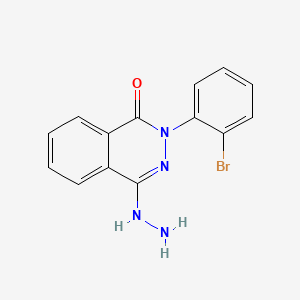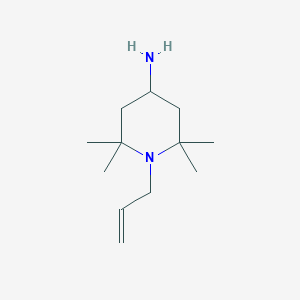
Pubchem_71404932
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71404932 is a chemical compound listed in the PubChem database, which is a public repository for information on small molecules and their biological activities
Vorbereitungsmethoden
The synthesis of Pubchem_71404932 involves several steps, including cyclization, ring annulation, and cycloaddition reactions. These methods are commonly used to create nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and other bioactive molecules . Industrial production methods for this compound may involve the use of metal-based catalysts and one-pot synthesis techniques to improve efficiency and yield .
Analyse Chemischer Reaktionen
Pubchem_71404932 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pubchem_71404932 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of Pubchem_71404932 involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71404932 can be compared with other similar compounds, such as those listed in databases like ChEMBL, KEGG Compound, and DrugBank. These compounds may share similar chemical structures or biological activities but differ in their specific properties and applications. Some similar compounds include:
- ChEMBL: A bioactivity database providing ligand profiles for compounds relevant to life science research.
- KEGG Compound: A comprehensive database of compounds found in living organisms.
- DrugBank: A database containing information on drugs and drug targets .
Eigenschaften
CAS-Nummer |
70530-33-5 |
|---|---|
Molekularformel |
C4H8B2Cl2 |
Molekulargewicht |
148.6 g/mol |
InChI |
InChI=1S/C4H8B2Cl2/c7-3-5-1-2-6-4-8/h1-4H2 |
InChI-Schlüssel |
DCZAYTGFKSXAAB-UHFFFAOYSA-N |
Kanonische SMILES |
[B](CC[B]CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


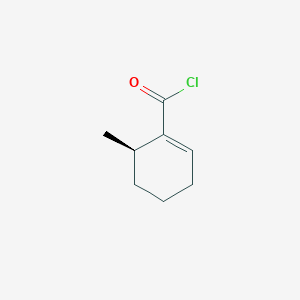
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
